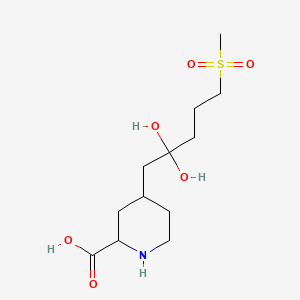
4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylic Acid is a research chemical compound with the molecular formula C12H23NO6S and a molecular weight of 309.38. This compound is notable for its unique structure, which includes a piperidine ring substituted with a carboxylic acid group and a side chain containing both hydroxyl and methylsulfonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylic Acid typically involves multi-step organic reactionsCommon reagents used in these reactions include organoborane reagents for hydroboration and various catalysts for cyclization and functional group transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carboxylic acid group can produce primary alcohols .
Scientific Research Applications
4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylic Acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylic Acid involves its interaction with specific molecular targets. The hydroxyl and methylsulfonyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The piperidine ring and carboxylic acid group can also participate in binding to active sites, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and carboxylic acid-containing molecules. Examples are:
- 4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxamide
- 4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylate.
Uniqueness
What sets 4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylic Acid apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H23NO6S |
|---|---|
Molecular Weight |
309.38 g/mol |
IUPAC Name |
4-(2,2-dihydroxy-5-methylsulfonylpentyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C12H23NO6S/c1-20(18,19)6-2-4-12(16,17)8-9-3-5-13-10(7-9)11(14)15/h9-10,13,16-17H,2-8H2,1H3,(H,14,15) |
InChI Key |
CZBINMULRZIZHS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCCC(CC1CCNC(C1)C(=O)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















